2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid
CAS No.:
Cat. No.: VC18904664
Molecular Formula: C7H9N3O3
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9N3O3 |
|---|---|
| Molecular Weight | 183.16 g/mol |
| IUPAC Name | 2-[(2-methylpyrazole-3-carbonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C7H9N3O3/c1-10-5(2-3-9-10)7(13)8-4-6(11)12/h2-3H,4H2,1H3,(H,8,13)(H,11,12) |
| Standard InChI Key | XIGMVYDCHUYWPA-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C(=O)NCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-[(2-methylpyrazole-3-carbonyl)amino]acetic acid, delineates its structure:
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A 2-methylpyrazole ring (positions 1–3) with a methyl group at position 2.
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A carbonyl group at position 3, forming an amide bond with the amino group of glycine.
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A carboxylic acid terminus on the glycine moiety.
The SMILES notation and InChIKey XIGMVYDCHUYWPA-UHFFFAOYSA-M provide unambiguous representations of its connectivity . The pyrazole ring’s planarity and the amide bond’s rigidity contribute to its stereoelectronic properties, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 182.16 g/mol |
| IUPAC Name | 2-[(2-Methylpyrazole-3-carbonyl)amino]acetic acid |
| SMILES | CN1C(=CC=N1)C(=O)NCC(=O)O |
| InChIKey | XIGMVYDCHUYWPA-UHFFFAOYSA-M |
Synthesis and Manufacturing
Synthetic Routes
Patent literature reveals methodologies for analogous pyrazole-carboxylic acids, offering insights into potential synthesis strategies. For example, CN104844567A describes the preparation of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid via:
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Cyclization: Reacting 3-aminocrotononitrile with hydrazine hydrate to form 3-amino-5-methylpyrazole .
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Bromination: Introducing bromine at position 3 using brominating agents like .
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Coupling: Condensing the brominated pyrazole with chloropyridines under basic conditions.
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Carboxylation: Treating intermediates with lithium diisopropylamide (LDA) and carbon dioxide to install the carboxylic acid group .
While these steps target a related compound, adapting the protocol for 2-[(2-methylpyrazole-3-carbonyl)amino]acetic acid would involve substituting chloropyridines with glycine derivatives during the coupling phase.
Optimization Challenges
Key challenges include:
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Low-Temperature Requirements: Reactions involving LDA or butyllithium demand temperatures below −70°C, increasing operational complexity .
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Protection/Deprotection: The amino group in glycine may require protection (e.g., with Boc groups) to prevent side reactions during amide bond formation.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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pH Sensitivity: The carboxylic acid group () deprotonates in basic media, affecting solubility.
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Hydrolytic Susceptibility: The amide bond may hydrolyze under strongly acidic or alkaline conditions, necessitating controlled storage.
Applications in Research
Pharmaceutical Intermediates
Pyrazole derivatives are prominent in drug discovery due to their pharmacokinetic profiles. For instance, 3-[(2-methylpyrazole-3-carbonyl)amino]benzoic acid (CAS 1002032-75-8), a structural analog, is investigated for enzyme inhibition and receptor modulation . The acetic acid variant may similarly serve as a precursor for:
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Kinase Inhibitors: Targeting ATP-binding sites via pyrazole interactions.
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Antimicrobial Agents: Leveraging the carboxylic acid’s metal-chelating capacity.
Agrochemistry
Patent CN104844567A highlights pyrazole-carboxylic acids as intermediates for insecticides, suggesting potential utility in crop protection .
Recent Advancements and Future Directions
Computational Modeling
Density functional theory (DFT) studies could optimize synthetic pathways by predicting transition states and reaction energetics. Molecular docking simulations may further elucidate bioactivity.
Green Chemistry Initiatives
Future work should explore solvent-free reactions or biocatalytic methods to circumvent cryogenic conditions and hazardous reagents .
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